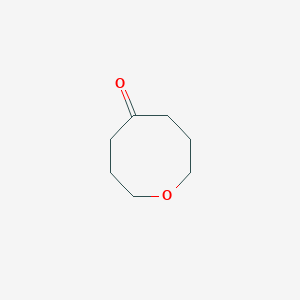

Oxocan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

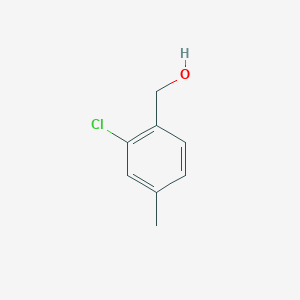

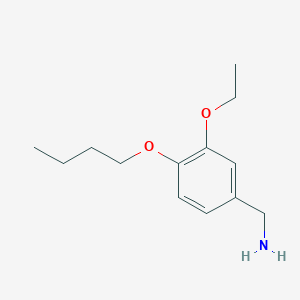

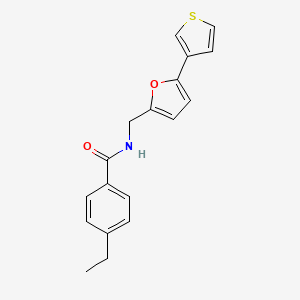

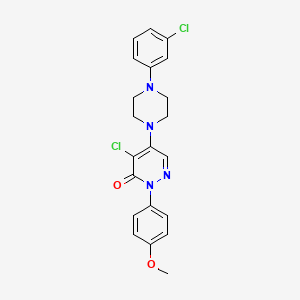

Molecular Structure Analysis

The molecular structure of Oxocan-5-one consists of a seven-membered ring with an oxygen atom and a carbonyl group . The molecular weight is 128.17 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 128.17 .Aplicaciones Científicas De Investigación

1. Cancer Treatment Enhancement

Oxocan-5-one, as part of S-1, a novel oral anticancer drug, has shown effectiveness in enhancing the tumor-selective toxicity of 5-fluorouracil (5-FU). The combination of tegafur, gimestat, and this compound in S-1 has demonstrated significant antitumor effects, particularly in patients with advanced gastric cancer (Sakata et al., 1998).

2. Enhanced Therapeutic Efficacy

This compound, in combination with other agents, has been used to enhance the therapeutic efficacy in colon adenocarcinoma treatment. Studies involving oxaliplatin and miRNA-204-5p loaded nanoparticles have shown that incorporating this compound can improve anticancer effects, particularly in CD44 receptor over-expressed cells (Yang et al., 2019).

3. Drug Bioavailability Improvement

Research on oral delivery systems for oxaliplatin and 5-FU, where this compound is a component, has demonstrated improved drug bioavailability. This is particularly evident in nanoemulsions incorporating this compound, which enhance the oral absorption of these drugs, thereby increasing their therapeutic potential (Pangeni et al., 2016).

4. Pharmacokinetics in Impaired Renal Function

This compound's role in the pharmacokinetics of S-1, especially in patients with impaired renal function, has been studied. Its presence affects the clearance and half-life of other components in the drug, necessitating individualized dosing and pharmacokinetic monitoring in such patients (Ikeda et al., 2002).

5. Reduction of Chemotherapy Toxicities

This compound, as part of S-1, has shown potential in reducing the gastrointestinal toxicity of 5-FU without affecting its antitumor activity. This is due to its ability to inhibit the phosphorylation of 5-FU, particularly in the gastrointestinal tract, thus minimizing the side effects while maintaining the drug's effectiveness (Kouchi et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

oxocan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7-3-1-5-9-6-2-4-7/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFWITMGMTXZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2910477.png)

![2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2910484.png)

![2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2910487.png)

![2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2910488.png)

![2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2910492.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2910496.png)